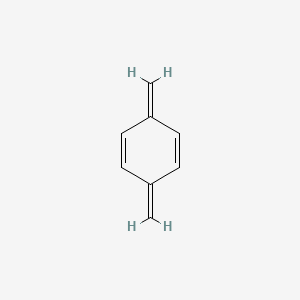

3,6-Dimethylidenecyclohexa-1,4-diene

Description

Structure

3D Structure

Properties

CAS No. |

502-86-3 |

|---|---|

Molecular Formula |

C8H8 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

3,6-dimethylidenecyclohexa-1,4-diene |

InChI |

InChI=1S/C8H8/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H2 |

InChI Key |

NRNFFDZCBYOZJY-UHFFFAOYSA-N |

SMILES |

C=C1C=CC(=C)C=C1 |

Canonical SMILES |

C=C1C=CC(=C)C=C1 |

Other CAS No. |

502-86-3 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3,6 Dimethylidenecyclohexa 1,4 Diene

Quantum Chemical Methodologies for Electronic Structure Elucidation

The accurate description of the electronic structure of 3,6-dimethylidenecyclohexa-1,4-diene is a significant challenge for theoretical chemistry. The molecule exhibits a pronounced diradical character in its singlet ground state, meaning it possesses two unpaired electrons. This characteristic requires sophisticated computational methods that can adequately account for electron correlation.

Density Functional Theory (DFT) has been widely applied to study the polymerization mechanism of p-xylylene and its derivatives. nih.gov The B3LYP functional, a hybrid functional that combines a portion of exact Hartree-Fock exchange with density functional approximations, has been frequently used in conjunction with basis sets of varying sizes, such as SVP and TZVP. nih.gov These studies have successfully modeled the pyrolysis, initiation, and propagation steps of parylene polymerization. nih.gov

However, standard DFT functionals often struggle to accurately describe systems with significant diradical character. To address this, long-range corrected (LC) exchange-correlation functionals, such as LC-UBLYP, have been employed. unamur.bemdpi.com These functionals are designed to provide a more balanced description of electron correlation at different interelectronic distances, which is critical for open-shell singlet systems. For instance, studies on p-quinodimethane models have shown that the LC-UBLYP functional can semi-quantitatively reproduce the diradical character dependence of molecular properties when compared to high-level correlated methods. unamur.be The diradical character of related fused-ring systems has also been investigated using functionals like LC-UBLYP and UB3LYP, providing insights into the relationship between molecular structure and electronic ground state. mdpi.com

| DFT Functional | Basis Set | System Studied | Key Findings | Reference |

|---|---|---|---|---|

| B3LYP | SVP, TZVP | p-Xylylene Polymerization | Modeled pyrolysis, initiation, and propagation steps of polymerization. | nih.gov |

| LC-UBLYP | 6-311G(d,p) | m-Quinodimethane Fused-Ring Diradicals | Predicted open-shell singlet diradical character and singlet-triplet energy gaps. | mdpi.com |

| ASP-LC-UBLYP | Not Specified | p-Quinodimethane Model | Reproduced diradical character dependence of polarizability and hyperpolarizability. | unamur.be |

| B3LYP | 6-31G(d,p) | p-Quinodimethane Embedded Helices | Elucidated electronic structures and aromaticity of neutral and charged species. | rsc.org |

Due to the multireferential nature of this compound, high-level ab initio methods are often necessary for a quantitatively accurate description of its electronic structure and excited states.

Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are powerful tools for studying molecules with strong static correlation. nih.govmolcas.org CASSCF provides a qualitatively correct description of the wavefunction by including all important electronic configurations within a defined active space of orbitals and electrons. molcas.org CASPT2 then incorporates dynamic electron correlation, which is crucial for obtaining accurate energy differences, such as excitation energies. molcas.orgrsc.orggitlab.io However, CASPT2 calculations can sometimes be affected by "intruder states," which can lead to inaccuracies. gitlab.io

The Density Matrix Renormalization Group (DMRG) algorithm has emerged as a highly accurate method for solving the electronic Schrödinger equation in a full-configuration-interaction sense for a given one-electron basis. ethz.chtensornetwork.orgwikipedia.org DMRG is particularly well-suited for systems with strong electron correlation, as it can handle much larger active spaces than traditional CASSCF. ethz.ch

Equation-of-Motion Spin-Flip Coupled-Cluster with Singles and Doubles (EOM-SF-CCSD) is another advanced method for treating diradical systems. q-chem.com By starting from a high-spin triplet reference state, which is well-described by a single determinant, the EOM-SF operator generates the low-spin states, including the open-shell singlet ground state, providing a balanced description of these challenging electronic structures. q-chem.com

The Domain-based Local Pair Natural Orbital Coupled-Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method is often referred to as the "gold standard" of quantum chemistry for its high accuracy. google.comgoogle.com While computationally expensive, the DLPNO approximation makes it feasible to apply this high-level theory to larger molecules. google.comgoogle.comcore.ac.ukresearchgate.net It is frequently used to benchmark the results of other, less computationally demanding methods. google.com For open-shell systems, the use of Quasi-Restricted Orbitals (QROs) in DLPNO-CCSD(T) calculations is recommended to reduce spin contamination. google.com

| Method | Description | Applicability to this compound | Reference |

|---|---|---|---|

| CASSCF/CASPT2 | Multi-reference methods for systems with strong static correlation and their excited states. | Provides accurate descriptions of the diradical ground state and excited states. | nih.govmolcas.org |

| DMRG | A numerical variational technique for highly accurate solutions for quantum many-body systems. | Can handle the strong electron correlation in large active spaces. | ethz.chtensornetwork.orgwikipedia.org |

| EOM-SF-CCSD | An equation-of-motion coupled-cluster method that uses a spin-flip approach. | Well-suited for treating diradical and other open-shell systems. | q-chem.com |

| DLPNO-CCSD(T) | A highly accurate coupled-cluster method made efficient for larger systems by local approximations. | Serves as a benchmark for energies and properties of the ground and excited states. | google.comgoogle.com |

Unrestricted Hartree-Fock (UHF) theory is a common starting point for calculations on open-shell molecules. ccl.netanu.edu.au In UHF, different spatial orbitals are used for alpha and beta electrons. ccl.net A significant drawback of the UHF method when applied to open-shell singlet systems like this compound is spin contamination. ccl.netnih.govwikipedia.org This means the resulting wavefunction is not a pure singlet state but is contaminated with higher spin states (e.g., triplet, quintet), which can lead to inaccurate energies and properties. nih.gov

To correct for this, spin-projection techniques can be applied. ccl.netwikipedia.orgwayne.edu A spin-projection operator is used to remove the unwanted spin contaminants from the UHF wavefunction after the self-consistent field calculation is complete. ccl.netwikipedia.org This method, often denoted as PUHF (Projected Unrestricted Hartree-Fock), provides a more accurate description of the electronic state. wikipedia.org However, it's important to note that the orbitals were optimized for the contaminated state, not the projected one, which is an inherent approximation of this approach. ccl.net

Computational Modeling of Reactivity and Reaction Pathways

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of reactions involving this compound, identifying transition states, and calculating reaction barriers.

Theoretical studies have provided detailed insights into the polymerization mechanism of p-xylylene. nih.gov The process is initiated by the dimerization of two monomer molecules, which leads to the formation of a diradical dimer. nih.gov The polymer chain then grows through the successive addition of monomer units to the radical ends of the growing chain. nih.gov

DFT calculations have been used to determine the activation energies for these elementary steps. The initiation of polymerization, involving the reaction of two monomers to form a diradical dimer, is an exothermic process with a calculated activation barrier. The subsequent propagation steps, where a monomer adds to the growing polymer chain, are also exothermic and have a significantly smaller activation barrier. nih.gov

| Reaction Step | Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Initiation (Monomer + Monomer → Diradical Dimer) | DFT (B3LYP) | ~15 | nih.gov |

| Propagation (Diradical Chain + Monomer) | DFT (B3LYP) | ~3 | nih.gov |

The reactivity of this compound can be significantly influenced by the solvent environment. Computational models can account for these effects either implicitly, by treating the solvent as a polarizable continuum, or explicitly, by including a number of solvent molecules in the calculation.

While specific computational studies on the solvent effects on the polymerization of this compound are not extensively detailed in the provided literature, the principles of computational solvent modeling are well-established. For instance, in Diels-Alder reactions involving related cyclohexadiene derivatives, the effect of water as a solvent has been shown to be significant. rsc.org Computational studies on other reactive systems demonstrate that solvent polarity and proticity can influence reaction rates and the stability of intermediates and transition states. rsc.org These computational approaches could be applied to the reactions of this compound to understand how different solvents might alter its polymerization kinetics or its participation in other chemical transformations. For example, polar solvents could potentially stabilize charged or highly polar transition states, thereby accelerating certain reaction pathways.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

The interaction of a molecule with an external electric field can induce a dipole moment. At high field strengths, such as those from a laser, this response can become nonlinear, a phenomenon characterized by molecular polarizabilities and hyperpolarizabilities.

The static polarizability (α) and hyperpolarizabilities (β and γ) are fundamental properties that describe a molecule's response to a static electric field. A 2013 study by Loboda et al. provided a detailed investigation into the hyperpolarizabilities of p-quinodimethane derivatives, highlighting the significant role of electron correlation effects. nih.govacs.org This research underscored the challenges in accurately calculating these properties and compared various computational methods against high-level coupled-cluster theory with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)), which is considered a benchmark for such calculations. nih.govacs.orgnih.gov

The study by Loboda and colleagues demonstrated that while density functional theory (DFT) methods often struggle to accurately predict the hyperpolarizabilities of systems like p-quinodimethane, wave function-based methods, particularly CCSD, provide results in closer agreement with the CCSD(T) reference values. nih.govacs.org The effects of electron correlation were found to be substantial for the second hyperpolarizability (γ), and while smaller, still significant for the polarizability (α) and first hyperpolarizability (β). nih.govacs.org

Below are the static polarizability and hyperpolarizability values for p-quinodimethane as calculated in the aforementioned study.

| Computational Method | Basis Set | α (a.u.) |

|---|---|---|

| HF | 6-31G | 90.5 |

| MP2 | 6-31G | 98.1 |

| CCSD | 6-31G | 95.9 |

| CCSD(T) | 6-31G | 97.2 |

| Computational Method | Basis Set | β (a.u.) | γ (a.u.) |

|---|---|---|---|

| HF | 6-31G | 0 | 29600 |

| MP2 | 6-31G | 0 | 58900 |

| CCSD | 6-31G | 0 | 49800 |

| CCSD(T) | 6-31G | 0 | 54300 |

Note: The first hyperpolarizability (β) is zero due to the centrosymmetric nature of the p-quinodimethane molecule.

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the TPA cross-section (δ). Despite the interest in the NLO properties of p-quinodimethane and its derivatives, a specific computational study detailing the two-photon absorption cross-sections for this compound could not be located in the searched scientific literature. General computational methodologies for calculating TPA cross-sections using techniques like density functional theory and coupled-cluster response theory are well-established. However, their specific application to determine the TPA cross-section values for this compound has not been reported in the available literature. Therefore, no data table for TPA cross-sections can be presented at this time.

Synthetic Strategies for the Generation of 3,6 Dimethylidenecyclohexa 1,4 Diene

Precursor-Based Generation Methods

The most common strategies for producing p-xylylene involve the transformation of a stable precursor molecule through the application of energy, such as heat or light, or through chemical and electrochemical reactions.

Flash vacuum pyrolysis (FVP) is a powerful technique for generating highly reactive molecules in the gas phase under unimolecular conditions. scripps.edu The process involves sublimating a precursor at low pressure through a very hot tube for a very short duration, followed by rapid quenching of the products on a cold surface. scripps.edu This method minimizes intermolecular reactions, allowing for the isolation of otherwise unstable species in a matrix or their immediate use in subsequent reactions.

The commercial production of parylene coatings often utilizes the Gorham process, which is a prime example of FVP. In this process, the stable dimer, [2.2]paracyclophane, is pyrolyzed at high temperatures (around 650 °C) and low pressure to yield two molecules of p-xylylene. researchgate.net The monomeric p-xylylene then polymerizes spontaneously onto a substrate at room temperature.

Other precursors can also be used. The direct pyrolysis of p-xylene (B151628) has been studied, though it requires higher activation energies. researchgate.net FVP has also been applied to a range of other precursors to generate various reactive intermediates, demonstrating its versatility. scripps.educaltech.edu For instance, FVP of α,α′-dibromo-α,α,α′,α′-tetrafluoro-p-xylene has been used to prepare poly(α,α,α′,α′-tetrafluoro-p-xylylene). researchgate.net The conditions for FVP can be precisely controlled to optimize the yield of the desired reactive intermediate. scripps.edu

| Precursor | Temperature (°C) | Pressure | Product/Intermediate | Yield | Reference |

|---|---|---|---|---|---|

| [2.2]Paracyclophane | ~650 | Low | p-Xylylene | High (for polymerization) | researchgate.net |

| Substituted Meldrum's Acid Derivative | 550 | 0.1 mmHg | Methyleneketenes | 80% | scripps.edu |

| o-Methylphenylacetyl Chloride | 780 | 0.2 mmHg | o-Xylylene | 85% | scripps.edu |

| α,α′-Dibromo-α,α,α′,α′-tetrafluoro-p-xylene | Pyrolysis | N/A | Poly(α,α,α′,α′-tetrafluoro-p-xylylene) | N/A | researchgate.net |

Thermal elimination is a widely used method for generating alkenes, and it can be applied to the synthesis of p-xylylene from appropriate precursors. Generally, increasing temperature favors elimination reactions over competing substitution reactions. masterorganicchemistry.com This is because elimination reactions typically have a higher activation energy and result in an increase in the number of species, which is entropically favored at higher temperatures. masterorganicchemistry.com

A notable application of this method is the thermal elimination from sulfonium (B1226848) salts. For example, poly(p-phenylene vinylene) (PPV) can be synthesized from a water-soluble poly(p-xylene-α-dimethylsulphonium chloride) precursor. researchgate.net The process involves the thermal elimination of dimethyl sulfide (B99878) and HCl from films cast from the polyelectrolyte solution. researchgate.net This polymerization proceeds through p-xylylene-type intermediates that are generated in situ. The efficiency of the elimination can be influenced by the nature of the sulfonium salt; for instance, monomers derived from cycloalkylene sulfides have been shown to polymerize to higher molecular weights and undergo more efficient elimination compared to those from dialkyl sulfides. researchgate.net

Electrochemical methods offer a mild, non-thermal route to generate reactive intermediates. researchgate.net Poly(p-xylylenes) can be synthesized via the cathodic reduction of α,α'-dihalo-p-xylenes or other (halomethyl)arenes. researchgate.net This approach avoids the high temperatures required for FVP and is tolerant of a wide range of functional groups on the aromatic ring. researchgate.net The process involves the transfer of electrons to the precursor, leading to the cleavage of the carbon-halogen bond and the formation of a diradical or dianionic intermediate which then forms the p-xylylene structure. Copolymers can also be produced by the co-electrolysis of different precursors. researchgate.net

A variety of precursor types have been successfully employed, including those that are not suitable for other synthetic routes, highlighting the versatility of the electrochemical approach. researchgate.net

Photochemical reactions provide another high-energy pathway to generate reactive intermediates that may not be accessible under thermal conditions. youtube.com The generation of p-xylylene can be achieved through the photolysis of precursors like α,α′-dichloroxylenes or the photochemical dissociation of [2.2]paracyclophane. researchgate.net

Photochemical isomerizations of xylene derivatives can also proceed through highly strained intermediates. For example, the photo-irradiation of o-xylene (B151617) can lead to the formation of m-xylene (B151644) and p-xylene. youtube.com The conversion to p-xylene is proposed to occur through a prismane (B14753642) intermediate, which subsequently rearranges. youtube.com While not a direct synthesis of isolated p-xylylene, these transformations demonstrate the utility of photochemistry in accessing the underlying structures and related isomers. youtube.com

In Situ Generation Techniques for Reactive Intermediates

Due to its extreme reactivity, p-xylylene is almost exclusively generated in situ for immediate consumption, most commonly in polymerization reactions. The methods described above—FVP, thermal elimination, and electrochemical reduction—are all techniques for its in situ generation.

Other chemical methods have also been developed. These include:

Hofmann Elimination: Quaternary ammonium (B1175870) hydroxides, such as those derived from p-xylene, can undergo Hofmann elimination to yield p-xylylene. researchgate.net

Fluoride-induced Silyl (B83357) Elimination: Precursors containing silyl groups at the benzylic positions can undergo elimination upon treatment with a fluoride (B91410) source to generate p-xylylene. researchgate.net

Dehydrohalogenation: The treatment of α-halo-p-xylenes with a strong base can induce dehydrohalogenation to form the target diene. researchgate.net

These methods provide a toolkit for chemists to generate the reactive p-xylylene intermediate under various conditions, allowing it to be trapped by a dienophile in a Diels-Alder reaction or to polymerize on a surface.

Reactivity and Mechanistic Investigations of 3,6 Dimethylidenecyclohexa 1,4 Diene

Cycloaddition Reactions

The conjugated diene system of p-xylylene makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgmnstate.edu p-Xylylene readily acts as the 4π-electron component in these reactions, leading to the formation of various bicyclic and polycyclic structures. The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single step. nih.gov

In intermolecular Diels-Alder reactions, p-xylylene reacts with a separate dienophile molecule. The reactivity of the dienophile is crucial and is typically enhanced by the presence of electron-withdrawing groups. mnstate.edu Common dienophiles that react with dienes like p-xylylene include maleic anhydride (B1165640) and various maleimide (B117702) derivatives. rug.nlpearson.comwolfram.com These reactions are valuable for constructing complex molecular frameworks in a single, efficient step. The general scheme involves the formation of two new sigma bonds and a new pi bond, resulting in a substituted cyclohexene (B86901) ring system. masterorganicchemistry.com

For instance, the reaction of a diene with maleic anhydride is a classic example of a Diels-Alder cycloaddition. nih.gov While specific studies detailing the reaction of unsubstituted p-xylylene with a wide array of dienophiles are often focused on its transient nature, the principles are well-established. The reaction with an electron-poor alkene, for example, would yield a bicyclo[4.2.2]decane derivative.

| Dienophile | Activating Group(s) | General Product Structure |

|---|---|---|

| Maleic Anhydride | Two anhydride carbonyl groups | Bicyclic adduct with a fused anhydride ring |

| N-Substituted Maleimides | Two imide carbonyl groups | Bicyclic adduct with a fused N-substituted imide ring |

| Acrolein | Aldehyde group | Bicyclic adduct with a formyl substituent |

| Methyl Acrylate | Ester group | Bicyclic adduct with a methoxycarbonyl substituent |

When the diene and dienophile functionalities are present within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur. khanacademy.orgsemanticscholar.org This process is a powerful method for the synthesis of complex polycyclic systems, as it forms two rings in a single transformation. khanacademy.orgmdpi.com The feasibility and outcome of an IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile. Tethers of three or four atoms are particularly effective, leading to the formation of an additional five- or six-membered ring, respectively, fused to the newly formed cyclohexene ring. khanacademy.org

In the context of p-xylylene, a substrate designed with a dienophile-containing side chain attached to the ring system could undergo an IMDA reaction. These reactions can be classified based on the attachment point of the tether. "Type 1" IMDA reactions, the more common variant, have the tether attached to a terminus of the diene system. masterorganicchemistry.com "Type 2" reactions involve a tether at an internal position of the diene. masterorganicchemistry.com Furthermore, "transannular" Diels-Alder reactions are possible if the diene and dienophile are tethered at both ends, leading to the formation of three new rings. khanacademy.orgmasterorganicchemistry.com

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, as multiple constitutional isomers can be formed. youtube.comyoutube.com The outcome is largely governed by the electronic properties of the substituents on both the diene and dienophile. A general principle is the "ortho-para" rule, which states that reactions involving 1-substituted dienes tend to favor the "ortho" (1,2) adduct, while 2-substituted dienes favor the "para" (1,4) adduct. youtube.comresearchgate.net The formation of "meta" (1,3) products is generally disfavored. youtube.com This selectivity can be rationalized by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile), where the carbons with the largest orbital coefficients preferentially align. youtube.com

Stereoselectivity in Diels-Alder reactions primarily concerns the relative orientation of the substituents in the product. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com A key stereochemical consideration is the preference for the endo adduct over the exo adduct. The endo product is kinetically favored due to stabilizing secondary orbital interactions between the π-system of the activating groups on the dienophile and the developing π-bond in the diene at the transition state. wolfram.com

| Selectivity Type | Governing Principle | Favored Outcome |

|---|---|---|

| Regioselectivity | Electronic effects of substituents (ortho-para rule) | "Ortho" and "para" adducts are favored over "meta" adducts. youtube.com |

| Stereoselectivity (Endo/Exo) | Secondary orbital overlap in the transition state | The endo product is kinetically favored. wolfram.com |

| Stereospecificity | Concerted mechanism | The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com |

While the [4+2] Diels-Alder reaction is the most common cycloaddition for dienes, other pathways exist. The [2+2] cycloaddition involves two alkene components to form a four-membered cyclobutane (B1203170) ring. Thermally, this reaction is generally forbidden by orbital symmetry rules, but it can proceed under photochemical conditions. libretexts.org Photochemical [2+2] cycloadditions are effective for creating strained four-membered rings and can occur both inter- and intramolecularly. libretexts.orgnih.gov

The reaction often requires one of the alkene components to be excited to a triplet state via a photosensitizer. researchgate.net For example, the photochemical [2+2] cycloaddition of alkenes with maleimides has been studied, where the maleimide is excited and then reacts with the ground-state alkene. researchgate.net It is conceivable that p-xylylene could participate in such reactions, with one of its exocyclic double bonds acting as the alkene component, leading to spirocyclic or fused cyclobutane structures. These reactions provide an alternative route to complex molecules that are not accessible through thermal [4+2] cycloadditions. nih.govresearchgate.net

Diels-Alder Reactions as a Diene Component

Polymerization Mechanisms

One of the most significant aspects of p-xylylene's reactivity is its propensity to polymerize, forming high-performance polymers known as poly(p-xylylene) or Parylene. This polymerization occurs spontaneously and is typically initiated by generating the reactive p-xylylene monomer in the gas phase. acs.orgacs.org

The most common method for this is the Gorham process, which starts with a stable dimer, [2.2]paracyclophane. This precursor is sublimated and then pyrolyzed at high temperatures (around 680-700 °C) under vacuum. wikipedia.org The pyrolysis step cleaves the ethylene (B1197577) bridges of the paracyclophane, generating two molecules of the highly reactive p-xylylene monomer. acs.org

The gaseous monomer is then introduced into a deposition chamber at room temperature, where it adsorbs onto a substrate and polymerizes. The polymerization is believed to proceed via a free-radical mechanism. The initiation step is thought to involve the dimerization of two p-xylylene monomers to form a diradical species. This diradical then propagates by adding subsequent monomer units one at a time to the radical chain ends, leading to the formation of a long-chain polymer. acs.org The process does not require any catalysts or initiators, and since it occurs from the vapor phase, it results in a highly conformal and pinhole-free polymer coating. acs.org

Radical Polymerization Pathways (e.g., Gilch Route)

Radical polymerization is the most common and commercially significant pathway for converting p-xylylene and its derivatives into high molecular weight polymers, such as poly(p-xylylene) (PPX), often referred to by the trade name Parylene. researchgate.netresearchgate.net The polymerization proceeds spontaneously upon generation of the monomer, typically through the pyrolysis of a stable precursor like [2.2]paracyclophane. acs.orgnih.gov This process, often part of what is known as the Gilch route for substituted polymers, occurs in a vacuum without the need for any catalyst. researchgate.netacs.orgnih.gov The Gilch polymerization is a cornerstone for producing poly(p-phenylene vinylene)s (PPVs), where in-situ generated p-quinodimethanes (derivatives of p-xylylene) act as the true monomers. nih.gov

Self-Initiation via Dimerization

The polymerization of p-xylylene is characterized by a spontaneous self-initiation mechanism. researchgate.net Unlike conventional radical polymerizations that require an external initiator to generate radical species, the process for p-xylylene begins with the dimerization of two monomer molecules. acs.orgnih.gov Theoretical studies confirm that while the p-xylylene monomer itself has a singlet ground state (i.e., it is not a radical), its dimerization leads to the formation of a genuine diradical species. acs.orgnih.govnih.gov This initial dimer diradical is the key intermediate that initiates the entire polymerization chain reaction. nih.gov This step is also responsible for the significant formation of [2.2]paracyclophane as a side-product. nih.gov

Chain Propagation and Termination

Chain Propagation: Following the formation of the initial diradical, the polymer chain grows through successive additions of monomer molecules to the radical ends. acs.orgtaylorandfrancis.com This propagation step involves the attachment of one p-xylylene monomer at a time to the growing radical chain. nih.gov Quantum chemical modeling has shown that this process is highly efficient. acs.org In the context of the Gilch route, the chain predominantly grows via this radical chain mechanism, although it can occasionally be interrupted by polyrecombination events between the growing α,ω-macro-diradicals. nih.gov

Chain Termination: The polymerization process ceases through termination steps, where the reactive radical chain ends are converted into stable, non-radical species. libretexts.orgwikipedia.org For p-xylylene polymerization, termination can occur through several mechanisms:

Recombination: Two growing polymer radicals can combine to form a single, stable polymer chain. wikipedia.org This is a common termination mechanism in free-radical polymerizations. libretexts.org

Formation of Side Products: The reaction can be terminated by the formation of cyclic compounds, most notably [2.2]paracyclophane and other cyclooligomers. researchgate.net This occurs when the growing chain ends react in a way that leads to cyclization rather than further propagation.

Disproportionation: This mechanism involves the transfer of an atom from one polymer radical to another, resulting in two non-radical polymer chains. wikipedia.org

Termination events are generally rare compared to propagation due to the very low concentration of radical species at any given time, which minimizes the probability of two radicals colliding. libretexts.org

| Polymerization Step | Description | Key Intermediates |

| Initiation | Two p-xylylene monomers dimerize to form a diradical. | p-xylylene monomer, Dimer diradical |

| Propagation | Monomers add sequentially to the radical ends of the growing chain. | Polymer radical, p-xylylene monomer |

| Termination | Two radicals combine or react to form stable, non-radical products. | [2.2]Paracyclophane, High molecular weight polymer |

Topochemical Polymerization

Topochemical polymerization is a unique solid-state reaction where monomer crystals are polymerized under the influence of heat or light. wikipedia.org The key feature of this method is that the crystallographic alignment of the monomers dictates the stereochemistry and morphology of the resulting polymer, often leading to highly crystalline and oriented polymer chains. wikipedia.org The reaction proceeds with minimal movement of the constituent molecules, essentially transforming a monomer crystal into a polymer crystal. wikipedia.org

This pathway is relevant for dienes and can be initiated by UV or γ-irradiation, proceeding through a free-radical mechanism. wikipedia.org For a topochemical reaction to occur, the reacting sites on adjacent monomers in the crystal lattice must be positioned appropriately, typically within a specific distance (less than 4 Å). ulsu.ru While detailed studies on the topochemical polymerization of p-xylylene are not as common as for other monomers like diacetylenes, certain derivatives have shown relevant behavior. ulsu.ru For example, some chlorinated p-xylylene derivatives can be isolated as crystals that polymerize slowly at room temperature, suggesting a solid-state polymerization mechanism is at play. nih.gov This method holds the potential to create highly ordered, defect-free polymer single crystals that are unattainable through conventional solution or gas-phase methods. ulsu.ru

| Polymerization Pathway | Initiation Mechanism | Key Features | Resulting Polymer |

| Radical (Gilch Route) | Self-initiation via monomer dimerization into a diradical. researchgate.netnih.gov | Spontaneous, catalyst-free, gas-phase or solution. acs.org | High molecular weight, less structural control. nih.gov |

| Anionic | Nucleophilic attack by an initiator (e.g., n-BuLi). purdue.edu | "Living" polymerization, controlled molecular weight, sensitive to impurities. purdue.eduresearchgate.net | Narrow molecular weight distribution, block copolymers possible. researchgate.net |

| Topochemical | Photo or thermal energy on monomer crystals. wikipedia.org | Solid-state reaction, requires specific crystal packing. wikipedia.org | Highly crystalline and stereoregular single-crystal polymer. ulsu.ru |

Dimerization and Cyclooligomerization

Separate from the formation of long polymer chains, the high reactivity of p-xylylene also leads to the formation of small cyclic molecules through dimerization and cyclooligomerization. researchgate.net These reactions are often in competition with polymerization and are fundamental to the chemistry of p-xylylene.

Formation of [2.2]Paracyclophane Derivatives

The most significant dimerization product of p-xylylene is [2.2]paracyclophane. researchgate.netbeilstein-journals.org This molecule consists of two benzene (B151609) rings linked by two ethylene bridges. Its formation is a key side reaction during radical polymerization, particularly in the Gilch route, where it arises from the dimerization of diradical intermediates. researchgate.netnih.gov

The relationship between p-xylylene and [2.2]paracyclophane is reversible. The commercial process for producing p-xylylene monomer for polymerization involves the high-temperature pyrolysis of [2.2]paracyclophane, which cleaves the ethylene bridges to yield two molecules of the reactive monomer. acs.orgnih.gov Upon cooling, in the absence of a substrate for polymerization, the monomers will readily dimerize back to the more stable [2.2]paracyclophane. nih.gov This dimerization is a critical termination pathway that can limit the molecular weight of the polymer formed. researchgate.net

Kinetic and Thermodynamic Aspects of Dimerization

The high reactivity of p-quinodimethane leads to its rapid polymerization, a process initiated by dimerization. The dimerization proceeds via a C-C bond formation between the exocyclic methylene (B1212753) carbons of two monomers. This initial step is crucial as it leads to the formation of poly(p-xylylene), a polymer with various industrial applications.

Theoretical calculations have been employed to understand the energetics of this process. Density functional theory (DFT) calculations predict that the dimerization follows an open-shell singlet diradical pathway. This pathway has a computationally determined low activation barrier, indicating a kinetically favorable process. acs.org The polymerization initiation involves the dimerization of two monomer units to form a genuine diradical dimer, which then propagates by adding subsequent monomer units one at a time. acs.orgresearchgate.net

While extensive experimental data on the thermodynamics of the monomer dimerization is scarce due to the high reactivity of p-quinodimethane, thermodynamic analysis has been performed on the resulting polymer, poly(p-xylylene). The table below summarizes key computational data regarding the dimerization barrier.

| Parameter | Value | Method |

| Dimerization Activation Barrier | 77 kJ/mol | CASPT2(16,16)/def2-TZVP & ωB97XD/aug-cc-pVTZ Calculations |

This data is based on theoretical calculations. acs.org

The polymerization process itself, which follows the initial dimerization, is known to be highly exothermic. The heat of polymerization is a key thermodynamic parameter that drives the formation of the stable poly(p-xylylene) from the reactive monomer.

Radical Chemistry of the p-Quinodimethane Diradical

The diradical nature of p-quinodimethane allows it to readily react with hydrogen-atom donors. In such reactions, the diradical abstracts hydrogen atoms to form p-xylene (B151628). A common H-atom donor used in mechanistic studies is 1,4-cyclohexadiene. The reaction involves the transfer of a hydrogen atom from the donor to one of the exocyclic methylene carbons of the p-quinodimethane molecule. This process helps to quench the reactive diradical and provides evidence of its radical character. The reaction of the related o-quinodimethanes with H-atom donors has also been studied to confirm their diradical nature. researchgate.net The general mechanism involves the stabilization of the reactive intermediate through the formation of more stable, saturated products.

To further probe the diradical nature of p-quinodimethane, trapping experiments using radical scavengers are employed. These scavengers are molecules that can efficiently react with and "trap" radical species, forming stable adducts that can be isolated and characterized.

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl): TEMPO is a stable nitroxide radical widely used as a radical trap. It reacts with the p-quinodimethane diradical to form a bis-TEMPO-trapped adduct. acs.org The isolation of this adduct provides strong experimental evidence for the existence of the diradical intermediate. Computational studies have calculated the activation barrier for the reaction between a p-quinodimethane molecule and TEMPO. acs.orgresearchgate.net

| Parameter | Value | Method |

| Activation Barrier for reaction with TEMPO | 98 kJ/mol | CASPT2(16,16)/def2-TZVP & ωB97XD/aug-cc-pVTZ Calculations |

This data is based on theoretical calculations. acs.orgresearchgate.net

Molecular Oxygen (O₂): Triplet oxygen can also act as a radical scavenger. The reaction of quinodimethanes with O₂ can lead to the formation of cyclic peroxides, further confirming their reactivity towards radical species. acs.org The diradical nature of o-quinodimethanes has been confirmed by their ability to react with both TEMPO and O₂. researchgate.net

Electrochemistry and Redox Transformations

The electrochemical behavior of p-quinodimethane and its derivatives provides valuable insight into the stability and accessibility of their various redox states. Techniques like cyclic voltammetry are instrumental in generating and characterizing these transient species.

p-Quinodimethanes can be generated electrochemically, typically through the cathodic reduction of 1,4-bis(halomethyl)arenes. researchgate.net Cyclic voltammetry allows for the in-situ generation and characterization of these reactive intermediates. By varying the scan rate, the formal redox potentials (E°) of the transient species can be determined. For the parent p-quinodimethane, the formal redox potential has been determined at low temperatures. researchgate.net

The redox transformations involve the formation of a radical anion upon one-electron reduction and a radical cation upon one-electron oxidation.

Redox Reactions:

pQDM + e⁻ ⇌ (pQDM)•⁻ (Radical Anion)

pQDM - e⁻ ⇌ (pQDM)•⁺ (Radical Cation)

The specific redox potentials are highly sensitive to the molecular structure, including substitution patterns on the aromatic ring.

The stability of the radical cations and anions derived from p-quinodimethane is a key area of research, with implications for the development of organic electronic materials.

Oxidized Species (Radical Cations): The radical cation of p-quinodimethane itself is highly reactive. However, stability can be significantly enhanced through structural modifications. Introducing bulky substituents or extending the π-conjugation can delocalize the unpaired electron and the positive charge, leading to remarkably stable radical cations. rsc.org For instance, bridged-tetra-aryl-p-quinodimethane (BTAQ) radical cations exhibit exceptional stability, even in air under ambient conditions. rsc.org This stability is attributed to the extensive delocalization of the spin density over the entire π-extended framework. rsc.org

Reduced Species (Radical Anions): Similar to the radical cations, the stability of radical anions can be tuned by structural modifications. The introduction of electron-withdrawing groups can stabilize the negative charge. The radical anion of tetracyanoquinodimethane (TCNQ), a well-known derivative, is a classic example of a stable organic radical anion. The stability of these charged species is crucial for their potential use in various applications, including organic conductors and energy storage devices.

Advanced Spectroscopic Characterization Techniques for Transient 3,6 Dimethylidenecyclohexa 1,4 Diene

Matrix Isolation Spectroscopy for Unstable Species

Matrix isolation is a powerful technique developed to study reactive molecules, free radicals, and other transient species. The method involves trapping the species of interest within a rigid, inert host material (the "matrix") at cryogenic temperatures, typically just a few kelvins. georgecpimentel.comyoutube.com Common matrix materials include noble gases like argon and nitrogen. mdpi.com By isolating individual molecules of the reactive species from one another, intermolecular reactions, such as dimerization and polymerization, are prevented. georgecpimentel.com This "freezing" of the molecule in an inert environment allows for leisurely spectroscopic study using various methods. youtube.com The extremely low temperatures also depopulate higher energy vibrational levels, leading to significantly sharper and better-resolved spectral lines compared to gas or solution phase spectra. youtube.com

This technique has been successfully applied to characterize the isomeric m-xylylene diradical, which was trapped in argon matrices at 10 K and analyzed using IR, UV-vis, and EPR spectroscopy. acs.org A similar approach is essential for the definitive characterization of the p-xylylene isomer.

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transient species like 3,6-dimethylidenecyclohexa-1,4-diene, obtaining a UV-Vis spectrum is challenging due to its rapid polymerization. By generating p-xylylene, for instance through the pyrolysis of a suitable precursor, and immediately trapping it in a cryogenic argon matrix, its electronic absorption spectrum can be measured.

In the matrix, the low temperature and isolation of molecules lead to well-resolved vibronic fine structure, which is typically obscured in room temperature solution spectra. youtube.com This high-resolution data allows for a more detailed comparison with theoretical calculations of electronic transition energies. For the related m-xylylene diradical, matrix isolation has enabled its characterization by UV-vis spectroscopy. acs.org While specific spectral data for p-xylylene in a matrix is highly dependent on the experimental setup, the technique is crucial for confirming its identity and understanding its electronic structure. The precursor, p-xylene (B151628), shows a characteristic UV absorbance around 265 nm in aqueous solution. researchgate.net Upon formation of the highly conjugated p-quinodimethane structure, a significant bathochromic (red) shift is expected, with absorption bands appearing at longer wavelengths.

Table 1: Illustrative UV-Vis Absorption Data for Xylene-Related Species This table presents representative data to illustrate the spectroscopic shifts and features discussed.

| Compound | Medium | Absorption Maxima (λmax) | Reference(s) |

| p-Xylene (precursor) | Aqueous Solution | ~265 nm | researchgate.net |

| m-Xylylene (isomer) | Argon Matrix (10 K) | Characterized | acs.org |

| This compound | Argon Matrix (Predicted) | Expected at λ > 300 nm | N/A |

Infrared (IR) spectroscopy is a fundamental tool for determining the molecular structure and bonding of a compound by probing its vibrational modes. For a transient species like this compound, matrix isolation IR spectroscopy is indispensable. The technique provides a vibrational fingerprint of the molecule, free from the rotational broadening seen in the gas phase and the intermolecular interactions present in liquids or solids. nih.gov

By co-depositing the pyrolysis products of a p-xylylene precursor with a large excess of argon onto a cryogenic window (e.g., at 15 K), the isolated p-xylylene molecules can be studied. mdpi.com The resulting IR spectrum would show sharp absorption bands corresponding to the fundamental vibrational modes of the molecule. Key expected features would include C-H stretching frequencies for both the vinylidene (=CH₂) and ring protons, as well as characteristic C=C stretching modes for the exocyclic double bonds and the endocyclic diene system. The successful application of this method to identify isomeric photo-products of m-xylylene by comparing experimental IR spectra with DFT calculations highlights its power. acs.org This combined experimental and computational approach is essential for the unambiguous identification of this compound and for distinguishing it from other potential isomers or byproducts. nih.gov

Table 2: Representative Vibrational Spectroscopy Techniques for Transient Species

| Technique | Principle | Information Gained | Advantage for Transient Species |

| Matrix Isolation IR | Analyte is trapped in an inert, cryogenic solid. IR radiation probes vibrational transitions. | Provides a high-resolution vibrational fingerprint of the isolated molecule. | Prevents intermolecular reactions; sharpens spectral bands by eliminating rotational and solvent effects. youtube.comnih.gov |

| In Situ FTIR | An IR probe is placed directly in a reaction vessel to monitor changes in vibrational bands over time. | Tracks the disappearance of reactants and appearance of products in real-time. | Allows for monitoring of reaction kinetics and detection of short-lived intermediates under reaction conditions. fau.de |

The electronic structure of this compound is of significant theoretical interest, particularly the energy gap between its closed-shell singlet (quinoidal) state and its open-shell triplet (diradical) state. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the definitive method for detecting species with unpaired electrons, such as triplets and radicals. ethernet.edu.et

If this compound possesses a triplet ground state or a thermally accessible triplet excited state, it will be ESR-active. The ESR spectrum provides crucial information, including the zero-field splitting (ZFS) parameters (D and E), which are highly sensitive to the geometry of the molecule and the spatial distribution of the unpaired electrons. Studies on related aza-m-xylylene diradicals have demonstrated the power of ESR spectroscopy in a glassy solvent matrix to determine the triplet ground state and the singlet-triplet energy gap (ΔEST). acs.orgnih.gov Similar experiments on p-xylylene, generated and trapped in a cryogenic matrix, are essential to definitively characterize its spin state. The detection of a characteristic triplet ESR signal would provide direct evidence for its diradical nature. acs.org

Time-Resolved Spectroscopic Methods (e.g., Flash Photolysis, Time-Resolved Photoionisation)

While matrix isolation provides a static picture of a transient species, time-resolved spectroscopic methods allow for the study of its formation and decay dynamics in real-time. These techniques typically employ a short, intense pulse of energy (e.g., a laser flash) to generate the transient species, followed by a second, weaker probe pulse to record its spectrum at a specific time delay.

Flash photolysis is a common technique used to generate transient intermediates. A suitable precursor of this compound could be photolyzed by a nanosecond or femtosecond laser pulse, and the resulting species could be monitored by transient absorption spectroscopy. This would provide kinetic data on its rate of formation and subsequent decay through polymerization or other reactions.

Time-resolved photoionization, often coupled with mass spectrometry, is another powerful tool. In this method, the transient species generated by a pump pulse is ionized by a probe pulse, and the resulting ions are detected. This can provide information about the intermediate's ionization potential and its evolution over time. Femtosecond laser mass spectrometry (FLMS) has been used to distinguish between stable xylene isomers based on their dissociative ionization patterns. tandfonline.com A similar time-resolved approach could be adapted to detect the transient p-xylylene intermediate formed from a suitable precursor, providing insight into its electronic structure and relaxation dynamics on a femtosecond timescale. aps.org

In Situ Monitoring of Reaction Intermediates

In situ monitoring involves the use of analytical techniques to study a chemical reaction as it happens, directly in the reaction vessel, without the need for sampling. nih.gov This approach is invaluable for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. fau.de For a highly reactive species like this compound, which is often an intermediate in polymerization reactions, in situ monitoring can provide crucial, albeit often indirect, evidence of its formation and consumption.

Synthetic and Materials Science Applications of 3,6 Dimethylidenecyclohexa 1,4 Diene As a Reactive Intermediate

Role in Complex Molecule Synthesis

The reactivity of p-xylylene is harnessed by synthetic chemists to construct complex polycyclic and heterocyclic frameworks. It primarily acts as a reactive diene in cycloaddition reactions, providing a robust method for forming six-membered rings.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming cyclohexene (B86901) rings and is a cornerstone of polycyclic aromatic hydrocarbon (PAH) synthesis. wikipedia.orglibretexts.org In these reactions, p-xylylene or its derivatives serve as the four-pi electron component (the diene), which reacts with a two-pi electron component (the dienophile) to build a new six-membered ring. wikipedia.orgmnstate.edu

The reaction is highly stereospecific and can be used to create complex, multi-ring systems with controlled stereochemistry. libretexts.org For instance, the cycloaddition of a dienophile like maleic anhydride (B1165640) to a diene generates a new polycyclic structure. mnstate.eduutahtech.edu A notable application is the expansion of existing PAH cores. The bay region of perylene, for example, can act as a diene in a Diels-Alder reaction with dienophiles like maleic anhydride, leading to the synthesis of larger, more complex aromatic systems such as coronene (B32277) derivatives. nih.gov The efficiency of these reactions can often be improved by using high-boiling point solvents, such as xylene, and by adding an oxidizing agent to aromatize the newly formed ring. utahtech.edunih.gov

Table 1: Examples of Diels-Alder Reactions for Polycyclic Synthesis

| Diene | Dienophile | Key Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 1,3-Butadiene (generated in situ) | Maleic Anhydride | High temperature, p-xylene (B151628) solvent | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | utahtech.edu |

| Anthracene | Maleic Anhydride | High-boiling solvent (xylene) | Anthracene-maleic anhydride adduct | mnstate.edu |

| Perylene | Maleic Anhydride | Molten maleic anhydride, p-chloranil (oxidant) | Benzo[ghi]perylene derivative | nih.gov |

| 2,5-Dimethylfuran | Ethylene (B1197577) | H-BEA zeolite catalyst | p-Xylene (via dehydration of adduct) | researchgate.net |

The versatility of p-xylylene and related dienes extends to the synthesis of heterocyclic compounds through the hetero-Diels-Alder reaction. wikipedia.org This variant involves a diene reacting with a dienophile containing one or more heteroatoms (e.g., nitrogen, oxygen, or sulfur). wikipedia.orgmdpi.com For example, dienophiles with C=O (carbonyl) or C=N (imine) bonds can react with dienes to form six-membered heterocyclic rings.

A strategy for creating heterocyclic systems involves using a reactive diene like benzo[c]thiophene. This diene can be generated and trapped in situ with various electron-deficient dienophiles. Its reaction with N-methyl maleimide (B117702), for instance, produces a sulfur-containing bicyclic adduct, demonstrating an efficient pathway to complex heterocyclic structures. mdpi.com The reaction conditions can be tuned to favor specific stereoisomers (endo or exo), providing control over the final product's three-dimensional structure. mdpi.com

Precursors for Functional Polymers

Perhaps the most significant industrial application of 3,6-dimethylidenecyclohexa-1,4-diene is its role as a monomer precursor for the synthesis of functional polymers. Through different polymerization pathways, it gives rise to two major classes of materials: poly(p-xylylene)s and poly(p-phenylenevinylene)s, both known for their unique and valuable properties.

Poly(p-xylylene), commercially known as Parylene, is a high-performance polymer prized for its utility as a conformal coating. rsc.orgwikipedia.org The standard synthesis, known as the Gorham process, involves the vacuum pyrolysis of a stable dimer precursor, [2.2]paracyclophane. wikipedia.orgacs.org At elevated temperatures (~650-700 °C), the dimer cleaves to form two molecules of the reactive p-xylylene monomer. nih.govwikipedia.org These gaseous monomers then enter a deposition chamber at room temperature, where they adsorb and polymerize spontaneously on any exposed surface, forming a thin, uniform, and pinhole-free film. wikipedia.orgacs.orgparyleneengineering.comgoogle.com

This chemical vapor deposition (CVD) process is solvent-free and requires no catalyst, making it a "green" polymerization method. wikipedia.orgmdpi.com The resulting PPX films exhibit exceptional properties, including high thermal stability, broad chemical resistance, excellent electrical insulation, and low gas permeability, making them ideal for protecting sensitive electronics, medical devices, and archival materials. rsc.orgwikipedia.orggoogle.comnih.gov Different variants of Parylene, such as Parylene N, C, and D, are produced by using substituted [2.2]paracyclophane precursors, offering a range of properties tailored to specific applications. paryleneengineering.com

Table 2: Properties of Common Poly(p-xylylene) (Parylene) Variants

| Polymer Type | Monomer Precursor | Key Characteristics | Common Applications | Reference(s) |

|---|---|---|---|---|

| Parylene N | [2.2]Paracyclophane | Highest dielectric strength, most conformal coating, high lubricity. | High-frequency electronics, medical implants, preservation. | paryleneengineering.com |

| Parylene C | Monochloro-[2.2]paracyclophane | Excellent barrier properties (moisture, gas), low permeability. | Conformal coatings for printed circuit boards, corrosion protection. | paryleneengineering.com |

| Parylene D | Dichloro-[2.2]paracyclophane | Highest thermal stability, maintains physical strength at higher temperatures. | Applications requiring high-temperature endurance. | paryleneengineering.com |

Poly(p-phenylenevinylene) (PPV) is a significant conducting polymer known for its electroluminescent properties. wikipedia.orgnih.gov One of the primary methods for its synthesis, the Gilch route, proceeds via a p-xylylene intermediate. rsc.orgnih.gov This pathway involves the base-mediated polymerization of α,α′-dihalo-p-xylenes. The addition of a strong base, like potassium tert-butoxide, to an α,α′-disubstituted p-xylene generates a p-xylylene intermediate that subsequently polymerizes. rsc.org When an excess of base is used, an elimination reaction (dehydrohalogenation) occurs, leading to the formation of the conjugated PPV polymer. rsc.org

Other synthetic strategies to access PPV materials include Wittig-type couplings and ring-opening metathesis polymerization (ROMP), which can offer better control over molecular weight and structure. wikipedia.org The resulting PPV is a rigid-rod polymer that can be processed into highly ordered crystalline thin films, a unique feature among conducting polymers. wikipedia.org

The polymers derived from p-xylylene possess distinct electronic and optical properties that make them suitable for advanced technological applications. researchgate.net

Poly(p-phenylenevinylene) (PPV) is a semiconductor with a relatively small optical band gap and bright yellow fluorescence. wikipedia.org These characteristics make it a prime candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.orgnih.gov While intrinsically having very low electrical conductivity, PPV can be doped to become a conductive material. rsc.orgwikipedia.org Furthermore, its physical and electronic properties can be precisely tuned by attaching functional side groups to the polymer backbone, which can enhance solubility, alter the emission color, and improve electron transport properties. wikipedia.orgnih.gov

Poly(p-xylylene) (PPX) , in contrast, is an excellent electrical insulator with a very low dielectric constant. rsc.orgwikipedia.org This makes it highly valuable as a protective coating for electronic components, preventing short circuits and providing a barrier against moisture and corrosive chemicals. wikipedia.org While not intrinsically conductive or electroluminescent, the functionalization of PPX films through surface modification or the use of functionalized precursors can introduce new properties, opening avenues for applications in sensors and specialized electronic devices. nih.gov

Table 3: Comparison of Electronic and Optical Properties of PPX and PPV

| Property | Poly(p-xylylene) (PPX) | Poly(p-phenylenevinylene) (PPV) | Reference(s) |

|---|---|---|---|

| Conductivity | Insulator (low intrinsic conductivity) | Semiconductor (can be doped to become conductive) | rsc.orgwikipedia.orgwikipedia.org |

| Dielectric Constant | Very low | - | rsc.orgwikipedia.org |

| Optical Band Gap | Large | Small | wikipedia.org |

| Luminescence | Non-luminescent | Bright yellow fluorescence (electroluminescent) | wikipedia.org |

| Primary Application | Electrical insulation, barrier coatings | Organic LEDs, photovoltaics, conducting polymers | wikipedia.orgwikipedia.org |

Strategies for Stabilizing this compound for Broader Synthetic Utility

The high reactivity of this compound, also known as p-xylylene, makes it a valuable intermediate for polymerization; however, this same reactivity severely limits its broader application in synthetic chemistry. The transient nature of p-xylylene, which readily polymerizes upon formation, necessitates strategies to tame its reactivity and enable its use as a monomer in more controlled synthetic transformations. Researchers have explored several avenues to stabilize this reactive species, primarily focusing on steric hindrance, electronic effects, and metal complexation. These strategies aim to prevent or slow down the spontaneous polymerization process, thereby allowing for the isolation, characterization, and controlled reaction of p-xylylene derivatives.

One of the primary challenges in utilizing p-xylylene is its propensity to spontaneously polymerize to form poly(p-xylylene). This process is highly efficient and is the basis for the Gorham process, where [2.2]paracyclophane is pyrolyzed to generate p-xylylene, which then deposits as a thin polymer film. While advantageous for materials science, this rapid polymerization is a significant hurdle for synthetic applications that require the monomer to be present in a stable, usable form.

A classical approach to stabilizing reactive intermediates is to introduce bulky substituents that sterically shield the reactive centers from intermolecular reactions. In the case of p-xylylene, the goal is to prevent the close approach of two monomers, which is a prerequisite for dimerization and subsequent polymerization. While the introduction of bulky groups can be a powerful strategy, its application to p-xylylene has seen mixed success.

Research into analogous systems, such as pentacene (B32325), has shown that while sterically bulky groups can be introduced, they may not always be the most effective strategy for enhancing stability compared to electronic modifications. For instance, studies on 6,13-diethynylpentacene (B14232527) derivatives with very bulky tris(3,5-di-tert-butylphenyl)methyl (Tr*) groups showed that these substituents did not provide a significant increase in the persistence of the pentacene core. nih.govchemrxiv.org This suggests that steric bulk alone may not be sufficient to overcome the inherent reactivity of the acene system.

In the context of p-xylylene itself, the introduction of n-alkyl chains at the benzylic positions has been shown to yield soluble poly(p-xylylene) derivatives. researchgate.net While the primary goal of this research was to modify the properties of the resulting polymer, the solubility of the polymer suggests that the substituents may also influence the reactivity of the monomeric p-xylylene intermediate.

| Steric Group | Position of Substitution | Observed Effect on p-Xylylene System | Reference |

|---|---|---|---|

| n-Alkyl chains (e.g., n-propyl, n-butyl) | Benzylic positions of the polymer backbone | Leads to soluble poly(p-xylylene) derivatives, suggesting modified monomer reactivity. | researchgate.net |

| Tris(3,5-di-tert-butylphenyl)methyl (Tr*) | Appended to ethynyl (B1212043) moieties at the 6- and 13-positions of pentacene (analogous system) | Found to be less effective than electronic stabilization in enhancing persistence. | nih.govchemrxiv.org |

Electronic stabilization offers a more nuanced approach to controlling the reactivity of p-xylylene. By introducing electron-withdrawing or electron-donating groups onto the quinoidal system, it is possible to alter the electronic structure and, consequently, the stability and reactivity of the molecule.

The introduction of electronegative atoms or electron-withdrawing groups at the exocyclic methylene (B1212753) positions is a known strategy to stabilize the p-quinodimethane structure. iupac.org This allows for their isolation and use in more controlled polymerization reactions. A prime example of this is the high stability of tetracyanoquinodimethane (TCNQ), where the four cyano groups significantly withdraw electron density, stabilizing the molecule to the point where it is a readily available crystalline solid.

Fluorination has also been shown to be a successful strategy for stabilizing related systems. In studies of pentacene derivatives, fluorination of the aromatic rings extended the lifetime of the molecules in solution by an order of magnitude, proving more effective than steric protection. nih.govchemrxiv.org This highlights the power of electronic effects in imparting stability.

Furthermore, the synthesis of poly(p-phenylene vinylene) (PPV) derivatives often proceeds through p-xylylene-type intermediates. The nature of the substituents on the aromatic ring can influence the polymerization mechanism, which can proceed via either a radical or an anionic pathway. mdpi.com This indicates that electronic modifications can be used to direct the reactivity of the p-xylylene intermediate.

| Substituent Type | Example Substituent | Position of Substitution | Effect on Stability/Reactivity | Reference |

|---|---|---|---|---|

| Electron-withdrawing | Cyano (-CN) | Exocyclic methylene groups | Significantly stabilizes the p-quinodimethane structure, as seen in TCNQ. | iupac.org |

| Electron-withdrawing | Fluorine (-F) | Aromatic ring (in analogous pentacene system) | Enhances persistence in solution, more effective than steric bulk. | nih.govchemrxiv.org |

| Electron-donating or -withdrawing | Various | Aromatic ring | Influences the polymerization mechanism (radical vs. anionic) of p-xylylene intermediates in PPV synthesis. | mdpi.com |

Another strategy to control the reactivity of p-xylylene is through coordination to a metal center. While the isolation of stable, discrete metal complexes of monomeric p-xylylene for broad synthetic use remains a significant challenge, related approaches have been explored in materials science.

One area of investigation is the formation of metal-polymer nanocomposites. For example, nanocomposites of poly(chloro-p-xylylene) and silver (Ag) have been synthesized using a controlled vapor-phase method. mdpi.com In this process, the chloro-p-xylylene monomer is co-condensed with silver vapor. This approach does not stabilize the monomer in a traditional sense but rather integrates the metal into the polymer matrix as it forms. The resulting materials exhibit interesting properties, such as surface-enhanced Raman scattering (SERS) activity.

Similarly, metal-organic frameworks (MOFs) have been used as templates for the polymerization of p-xylylene. acs.org In this method, the p-xylylene monomer, generated from the pyrolysis of [2.2]paracyclophane, diffuses into the nanochannels of the MOF and polymerizes. While this demonstrates a method of controlling the morphology of the resulting polymer, it also highlights that exposure of the p-xylylene monomer to certain transition metals can inhibit polymer deposition. acs.org This suggests that interactions between the monomer and metal centers do occur and could potentially be harnessed for stabilization if the appropriate ligand environment is designed.

| Method | Metal | Description | Outcome | Reference |

|---|---|---|---|---|

| Vapor-phase co-deposition | Silver (Ag) | Chloro-p-xylylene monomer co-condensed with Ag vapor, followed by polymerization. | Formation of a poly(chloro-p-xylylene)-Ag nanocomposite with SERS activity. | mdpi.com |

| MOF-templated polymerization | Copper (in HKUST-1 MOF) | p-Xylylene monomer polymerizes within the nanochannels of the MOF. | Templated synthesis of poly(p-xylylene) particles. Inhibition of polymerization on some metal surfaces is noted. | acs.org |

Substituted Derivatives of 3,6 Dimethylidenecyclohexa 1,4 Diene and Structure Reactivity Relationships

Influence of Substituents on Electronic Structure and Diradical Character

p-Quinodimethane exists in a delicate balance between a closed-shell quinoidal state and an open-shell diradical aromatic state. The energy difference between the singlet ground state and the lowest triplet state, known as the singlet-triplet energy gap (ΔEST), is a key parameter used to quantify this diradical character. acs.org For the parent pQDM, the ground state is a quinoidal singlet, with the triplet state lying significantly higher in energy. acs.org Substituents can profoundly alter this gap by exerting electronic and steric effects.

The electronic nature of substituents plays a critical role in modulating the diradical character of pQDM derivatives, particularly in extended systems. acs.org

Electron-Withdrawing Groups (EWGs): Theoretical studies on Thiele's hydrocarbons, which are π-extended derivatives of pQDM, show that attaching electron-withdrawing groups to the central ring favors the quinoidal, closed-shell form. acs.orgnih.gov This results in a low or nearly nonexistent diradical character. acs.orgnih.gov For instance, strongly electron-withdrawing dicyanomethylene groups are used to stabilize diradical species through conjugation and by lowering the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups on the central ring of Thiele-like compounds tend to favor the aromatic, open-shell diradical form. acs.orgnih.gov This effect promotes a smaller singlet-triplet energy gap, enhancing the diradical nature of the molecule. acs.orgnih.gov However, there is a limit; if the electron donation becomes excessive (exceeding 6-π electrons in one theoretical model), the diradical character begins to decrease again. acs.orgnih.gov

This tunable electronic character is foundational to designing molecules with specific properties, such as those for singlet fission applications or as n-type organic semiconductors. nih.gov

While electronic effects are significant, theoretical calculations suggest that steric effects are the most dominant factor in controlling the properties of pQDM analogues. acs.orgnih.gov Bulky substituents can enforce planarity or cause distortions that alter the electronic conjugation and, consequently, the diradical character and reactivity. acs.orgnih.gov

The introduction of bulky groups can provide kinetic stability, preventing reactive pathways like polymerization and allowing for the isolation of otherwise transient species. nih.gov For example, the reactivity of chloro-substituted p-xylylenes is dramatically influenced by steric factors. The strong electron repulsion between chlorine atoms introduces significant local steric hindrance, which can raise the energy barrier for reactions like polymerization. nih.gov In some cases, steric strain in a reactant can be greater than in the transition state, leading to a "steric augmentation" of the reaction rate. unina.it This interplay between steric hindrance, aromaticity, and substituent electronic effects is crucial for synthesizing stable π-extended p-quinodimethanes. nih.gov

Impact of Substitution on Reactivity Pathways (e.g., Polymerization, Cycloaddition)

The inherent reactivity of unsubstituted p-quinodimethane leads to spontaneous polymerization even at very low temperatures (-78 °C), forming high-molecular-weight poly(p-xylylene), commercially known as Parylene. nih.gov Substituents dramatically alter this reactivity, enabling chemists to direct the molecule toward different reaction pathways.

The reactivity of chloro-substituted p-xylylenes decreases as the number of chlorine substituents increases. nih.gov While 2-chloro-p-xylylene and 2,5-dichloro-p-xylylene are still highly reactive and polymerize spontaneously, derivatives with chlorine atoms on the exocyclic methylene (B1212753) groups, such as 7,7,8,8-tetrachloro-p-xylylene, are significantly more stable and can be isolated as crystals that polymerize slowly at room temperature. nih.gov The heavily substituted 2,3,5,6,7,7,8,8-octachloro-p-xylylene is so unreactive that it does not polymerize under any conditions. nih.gov This reduced reactivity allows for other reactions, such as copolymerization with vinyl monomers like styrene, which is not possible with the overly reactive unsubstituted p-xylylene. nih.gov

By suppressing the highly favorable polymerization pathway, substituents can make other pericyclic reactions, such as cycloadditions, competitive. Cycloaddition reactions, like the well-known Diels-Alder reaction, involve the formation of a cyclic product through the concerted reorganization of π-electrons. youtube.comyoutube.com The feasibility of these reactions is governed by factors including the electronic nature of the reactants (often requiring an electron-rich and an electron-poor component) and steric hindrance. youtube.comrsc.org For substituted pQDM derivatives, where polymerization is sterically or electronically disfavored, cycloaddition can become a viable route to complex cyclic structures.

Heterocyclic Analogues (e.g., Azaquinodimethanes, Phosphaquinodimethanes)

Replacing one or more carbon atoms in the pQDM framework with heteroatoms like nitrogen or phosphorus gives rise to heterocyclic analogues with distinct properties and reactivity.

Azaquinodimethanes (AQMs): The incorporation of nitrogen atoms into the quinoidal ring leads to p-azaquinodimethanes (AQMs), a class of compounds that exhibit remarkable stability compared to their all-carbon counterparts. scispace.com This stability has allowed for their incorporation into a variety of functional materials.

A common synthetic route to AQM-based molecules is a two-step process starting with a Knoevenagel condensation between an activated piperazine-2,5-dione derivative and various aromatic aldehydes. nih.govresearchgate.net This versatile synthesis allows for the introduction of different aryl substituents, which in turn tunes the optoelectronic properties of the final molecule. nih.govresearchgate.net

AQM derivatives have been developed as highly fluorescent materials, with emission colors that can be modulated from blue to orange depending on the aryl substituent. researchgate.netacs.org Unlike many quinoidal systems, these compounds are strongly emissive in both solution and the solid state, with high fluorescence quantum yields. researchgate.netacs.org Their unique electronic structure also makes them promising candidates for singlet fission materials and organic field-effect transistors. nih.govscispace.com

| Derivative | Aryl Substituent | Absorption Max (nm) | Emission Max (nm) | HOMO-LUMO Gap (eV, Exp.) |

| AQM1 | Benzyl | ~400 | ~475 | 2.58 |

| AQM2 | Furanyl | ~420 | ~490 | 2.44 |

| AQM3 | Vinylbenzyl | ~450 | ~555 | 2.21 |

| This table presents representative data for a series of p-azaquinodimethane derivatives, showing how different aryl substituents tune the optical and electronic properties. Data adapted from reference nih.gov. |

Phosphaquinodimethanes: The replacement of a CH group with a phosphorus atom in the quinoidal ring creates phosphaquinolines, a type of phosphaquinodimethane analogue. These can be synthesized under transition-metal-free conditions from 2-ethynylanilines and triphenyl phosphite. nih.gov These phosphorus heterocycles are being explored as fluorophores, exhibiting quantum yields up to 40% and emission wavelengths spanning from 380 to 540 nm. nih.gov

A "non-innocent" ligand is one that can exist in multiple oxidation states, making the formal oxidation state of a metal center in a complex ambiguous. youtube.com Phosphaquinodimethanes can act as non-innocent ligands in coordination complexes. acs.org

Theoretical investigations of phosphaquinodimethane-tungsten carbonyl complexes revealed that the ligand's electronic structure changes significantly upon redox events. acs.org In the radical anion complexes, the ligand exhibits "distonic" character, where the charge and radical are localized on different parts of the molecule. This is accompanied by a strong rearomatization of the central phenyl ring. acs.org This behavior demonstrates that the phosphaquinodimethane ligand is not merely a passive scaffold but actively participates in the redox chemistry of the complex, a key characteristic of non-innocent behavior. acs.orgresearchgate.net

Extended π-Conjugated p-Quinodimethane Systems

The inherent reactivity and unique electronic structure of the p-quinodimethane (p-QDM) moiety have driven significant research into its incorporation within larger, extended π-conjugated frameworks. nih.gov Extending the conjugation of p-QDM can lead to novel materials with tunable electronic, optical, and magnetic properties. nih.govacs.org These extended systems often seek to balance the quinoidal and diradical character of the p-QDM unit to achieve desired functionalities. The stability of these molecules is a major challenge, as extending the p-QDM core is expected to enhance diradical character and thus reactivity. nih.gov Strategies to mitigate this instability include steric protection and the incorporation of the p-QDM unit into robust polycyclic aromatic hydrocarbon structures. nih.govacs.org

The synthesis of stable, extended π-conjugated p-quinodimethane systems is a challenging endeavor that has been approached through various innovative strategies. nih.gov A key approach involves the benzoannulation of the central p-QDM core, which integrates the reactive unit into a larger, more stable aromatic system. nih.gov Examples include tetrabenzo-Tschitschibabin's hydrocarbons and tetracyano-rylenequinodimethanes. nih.gov The properties of these systems are heavily influenced by factors such as aromaticity, the nature of substituents, and steric hindrance. nih.govnih.gov

Researchers have also succeeded in synthesizing very long, fused-ring systems. For instance, bis(anthraoxa)quinodimethanes with nine (ABA) and ten (ANA) linearly fused six-membered rings have been prepared. acs.org X-ray crystallography confirmed that these large molecules possess a planar backbone with a pronounced quinoidal bond structure. acs.org Another class of extended systems involves embedding the p-QDM unit into expanded helicenes. rsc.org These helical molecules exhibit unique optical properties; for example, a p-QDM embedded expanded helicene showed a long-wavelength absorption maximum at 515 nm, which red-shifted to 563 nm upon further benzoannulation, indicating a smaller energy gap in the larger system. rsc.org